(2,2,3-Trimethyloxetan-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

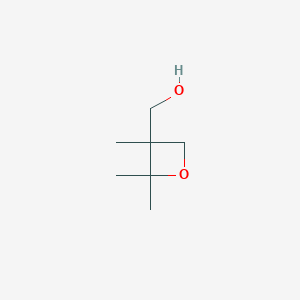

(2,2,3-Trimethyloxetan-3-yl)methanol is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18486 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, substituted with three methyl groups and a hydroxymethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3-Trimethyloxetan-3-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-butanol with an appropriate oxidizing agent to form the oxetane ring . The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

(2,2,3-Trimethyloxetan-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of substituted oxetane derivatives .

Applications De Recherche Scientifique

The compound (2,2,3-Trimethyloxetan-3-yl)methanol is a unique organic molecule that has garnered interest in various scientific research applications. Its structural characteristics and functional groups make it suitable for exploration in multiple fields, including pharmaceuticals, materials science, and chemical synthesis. This article will delve into the applications of this compound, supported by data tables and case studies.

Pharmaceuticals

This compound has potential applications in drug development due to its structural similarity to known biologically active compounds. Its ability to act as a precursor in the synthesis of pharmacologically relevant molecules makes it a candidate for:

- Antiviral agents: Research indicates that derivatives of oxetanes can exhibit antiviral properties.

- Anti-cancer drugs: The modification of the oxetane ring can lead to compounds with enhanced cytotoxic activity against cancer cells.

Materials Science

The compound's unique properties allow it to be utilized in developing advanced materials:

- Polymer synthesis: The hydroxymethyl group can initiate polymerization reactions, leading to novel polymeric materials with tailored properties.

- Coatings and adhesives: Due to its reactivity, it can be incorporated into formulations for coatings that require durability and resistance to environmental factors.

Chemical Synthesis

This compound serves as an intermediate in organic synthesis. Its functional groups allow for various transformations:

- Functionalization reactions: The hydroxymethyl group can be easily converted into various functional groups (e.g., aldehydes, ketones).

- Ring-opening reactions: The oxetane ring can undergo ring-opening reactions under specific conditions, leading to new synthetic pathways.

Case Study 1: Pharmaceutical Development

A study explored the synthesis of antiviral agents derived from this compound. Researchers modified the compound to enhance its bioavailability and efficacy against viral infections. The results indicated that certain derivatives exhibited significant antiviral activity in vitro, suggesting a promising avenue for drug development.

Case Study 2: Polymer Applications

In another study, this compound was used as a monomer in the production of biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and biodegradability compared to traditional plastics, highlighting the compound's potential in sustainable materials science.

Table 1: Comparison of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Antiviral agents, anti-cancer drugs | Enhanced efficacy and bioavailability |

| Materials Science | Polymer synthesis, coatings | Improved durability and environmental resistance |

| Chemical Synthesis | Functionalization reactions, ring-opening reactions | Versatile synthetic pathways |

Table 2: Case Study Outcomes

| Case Study | Focus Area | Key Findings |

|---|---|---|

| Pharmaceutical Development | Antiviral agents | Significant antiviral activity in vitro |

| Polymer Applications | Biodegradable polymers | Favorable mechanical properties and biodegradability |

Mécanisme D'action

The mechanism of action of (2,2,3-Trimethyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biochemical effects, depending on the specific context and application .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2,2-Dimethyloxetan-3-yl)methanol

- (2,3-Dimethyloxetan-3-yl)methanol

- (2-Methyloxetan-3-yl)methanol

Uniqueness

(2,2,3-Trimethyloxetan-3-yl)methanol is unique due to the presence of three methyl groups on the oxetane ring, which can influence its reactivity and physical properties. This makes it distinct from other similar compounds that may have fewer or different substituents on the oxetane ring .

Activité Biologique

(2,2,3-Trimethyloxetan-3-yl)methanol, identified by CAS number 2090302-35-3, is a compound of interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C5H10O2 with a molecular weight of 102.13 g/mol. The compound features an oxetane ring structure that contributes to its reactivity and potential biological interactions.

Synthesis Methods

Recent studies have explored various synthetic routes to produce this compound. One notable method involves the reaction of appropriate acyl chlorides with alcohols in the presence of a base, yielding the desired oxetane derivatives with high purity and yield. The efficiency of these reactions is critical for further biological testing and applications .

Structure-Activity Relationships (SAR)

Research into the SAR of oxetane derivatives indicates that modifications to the oxetane ring can significantly influence biological activity. For instance, compounds with specific substituents on the ring have shown varying degrees of inhibition against certain enzymes, particularly those involved in lipid metabolism .

Table 1: Summary of Biological Activities

The above table summarizes preliminary findings where this compound's activity against the N-acylethanolamine-hydrolyzing acid amidase (NAAA) is yet to be determined but shows promise based on structural similarities with other active compounds.

Case Studies

- Inhibition Studies : A study conducted on various oxetane derivatives demonstrated that those with a β-lactone moiety exhibited significant inhibitory activity against NAAA. The presence of the oxetane ring in this compound suggests it may also possess similar inhibitory properties .

- Toxicological Assessments : Preliminary toxicological evaluations indicate that compounds within this class exhibit low toxicity profiles in vitro. Further studies are necessary to assess their safety in vivo and potential therapeutic applications .

Future Directions

The biological activity of this compound presents a promising area for future research. Key areas for exploration include:

- Mechanistic Studies : Understanding how structural variations affect the mechanism of action against specific biological targets.

- Therapeutic Applications : Investigating potential applications in treating metabolic disorders or as anti-inflammatory agents due to their interaction with lipid metabolism pathways.

Propriétés

Formule moléculaire |

C7H14O2 |

|---|---|

Poids moléculaire |

130.18 g/mol |

Nom IUPAC |

(2,2,3-trimethyloxetan-3-yl)methanol |

InChI |

InChI=1S/C7H14O2/c1-6(2)7(3,4-8)5-9-6/h8H,4-5H2,1-3H3 |

Clé InChI |

UPAQXUXPBCCNPX-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(CO1)(C)CO)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.